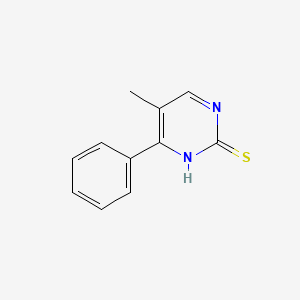

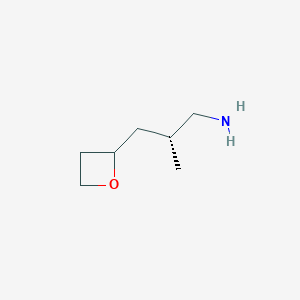

![molecular formula C15H8F4N2O B2488746 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1216048-61-1](/img/structure/B2488746.png)

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves multi-component reactions and various organic synthesis techniques. For instance, derivatives of imidazo[1,2-a]pyridines have been synthesized through reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, producing fully substituted furans (Pan et al., 2010). Additionally, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions has been described, highlighting the versatility of fluorination techniques in modifying the chemical structure and properties of imidazo[1,2-a]pyridines (Liu et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure of related compounds provides insight into the stability and electronic properties of these materials. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been described, with details on intermolecular interactions stabilizing the crystal structure (Banu et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. The fluorocarbon derivatives of nitrogen, including some 2-(trifluoromethyl)imidazo[1,2-a]pyridines, have been synthesized from trifluoroacetonitrile, demonstrating the compound's capacity for nucleophilic displacement reactions and its versatility as a precursor for further chemical transformations (Banks & Thomson, 1984).

Scientific Research Applications

Synthesis and Characterization

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with notable applications in the synthesis of complex organic molecules and research into new materials. Its synthesis involves innovative techniques, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes, enabling the production of imidazo[1,2-a]pyridines and related compounds under environmentally friendly conditions (Darapaneni Chandra Mohan et al., 2013). Additionally, one-pot synthesis methods have been developed to construct naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines, showcasing the versatility of this compound in organic synthesis (M. F. Baig et al., 2017).

Biological Activities

Research into the biological activities of derivatives of this compound has shown promise. Studies have explored the synthesis and evaluation of oxopyrimidines and thiopyrimidines derivatives for potential antimicrobial activities, highlighting the compound's role in the development of new antibacterial and antifungal agents (M. Ladani et al., 2009).

Material Science Applications

In material science, the fluorescent properties of derivatives of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde have been investigated. These studies have focused on the development of new organic fluorophores for use as biomarkers and in photochemical sensors, with specific attention to the enhancement of fluorescence intensity through substitution at the heterocycle and phenyl rings (Stephanía Velázquez-Olvera et al., 2012).

Electroluminescent Properties

The compound and its derivatives have also been explored for their electroluminescent properties, aiming at applications in organic light-emitting diodes (OLEDs). The synthesis of N-fused imidazole derivatives based on imidazo[1,2-a]pyridine as the core has yielded fluorophores with strong positive solvatochromism, indicating their potential for use in OLED devices (N. Nagarajan et al., 2014).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The interaction of imidazo[1,2-a]pyridines with their targets often involves radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The affected pathways can be diverse, depending on the specific targets of the compound. Imidazo[1,2-a]pyridines are often involved in radical reactions .

properties

IUPAC Name |

2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYYEHSSHLGZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

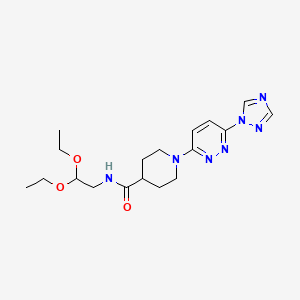

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

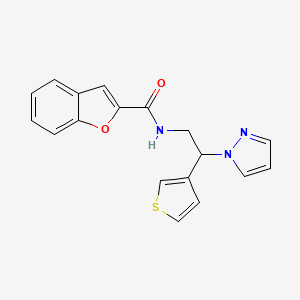

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)